1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the 1,2,3-triazole ring:
Synthesis of the oxadiazole ring: This step might involve the cyclization of a suitable hydrazide with a nitrile oxide.
Coupling of the triazole and oxadiazole rings: This can be done using standard coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Halogenating agents like NBS for bromination, or nucleophiles like NaOH for hydroxylation.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol or a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The triazole and oxadiazole rings are known to interact with biological targets effectively.
Industry
In the industry, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with DNA replication.
Molecular Targets and Pathways
Enzymes: It might inhibit enzymes like kinases or proteases.
Receptors: It could bind to specific receptors on cell surfaces, altering cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities.
Oxadiazole derivatives: Often studied for their antimicrobial and anticancer properties.
Uniqueness
The combination of the triazole and oxadiazole rings in a single molecule is relatively unique and might confer enhanced biological activity or specificity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c1-24-12-5-3-2-4-11(12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-6-8-18-9-7-10/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNRTLPNGNFNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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